

Tetrapentylammonium cation structure and size

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Compound of Interest

Compound Name: Tetrapentylammonium

Cat. No.: B098587

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An In-depth Technical Guide to the Structure and Size of the **Tetrapentylammonium** Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **tetrapentylammonium** cation ($[N(C_5H_{11})_4]^+$) is a quaternary ammonium ion characterized by a central nitrogen atom covalently bonded to four pentyl groups. This bulky and symmetric organic cation is of significant interest in various fields, including as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a structural component in the synthesis of novel materials. Understanding its precise structure and size is crucial for predicting its behavior in different chemical environments, designing specific molecular interactions, and engineering materials with desired properties. This guide provides a comprehensive overview of the structure of the **tetrapentylammonium** cation and compiles available data and methodologies for determining its size, including its ionic radius and van der Waals volume.

Structure of the Tetrapentylammonium Cation

The **tetrapentylammonium** cation possesses a tetrahedral geometry with the nitrogen atom at the center. The four pentyl (C_5H_{11}) chains extend outwards from the central nitrogen. Due to the free rotation around the C-C and C-N single bonds, the pentyl chains are flexible and can adopt various conformations. In the solid state, the specific conformation is influenced by the nature of the counter-ion and the crystal packing forces. In solution, the chains are dynamic. The overall structure is non-polar and hydrophobic due to the hydrocarbon chains, which surround the positive charge localized on the central nitrogen atom.

Quantitative Data on Cation Size

Direct experimental measurement of the ionic radius of a polyatomic ion like **tetrapentylammonium** is challenging due to its non-spherical shape and conformational flexibility. However, its size can be estimated using various experimental and computational techniques.

Parameter	Value	Method
Molecular Formula	C ₂₀ H ₄₄ N ⁺	-
Molecular Weight	298.58 g/mol	-
Calculated van der Waals Volume (Vvdw)	325.36 Å ³	Atomic and Bond Contributions (VABC)
Estimated Ionic Radius	~ 4.5 - 5.0 Å	Estimation based on related structures

Note: The van der Waals volume was calculated using the VABC method, and the ionic radius is an estimation based on reported values for similar, smaller tetraalkylammonium cations and should be used as a guideline.

Experimental Protocols for Determining Cation Size

X-ray Crystallography for Ionic Radius Estimation

X-ray crystallography is the primary experimental method for determining the arrangement of atoms within a crystal. For ionic compounds containing the **tetrapentylammonium** cation, this technique can provide precise measurements of the inter-ionic distances between the **tetrapentylammonium** cation and its counter-ion.

Methodology:

- Crystal Growth: Single crystals of a **tetrapentylammonium** salt (e.g., **tetrapentylammonium** bromide) of high quality are grown. This is often the most challenging step and may involve slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion techniques.

- **Data Collection:** A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data.
- **Ionic Radius Estimation:** From the refined crystal structure, the distance between the center of the nitrogen atom of the **tetrapentylammonium** cation and the center of the counter-ion can be accurately measured. By subtracting the known ionic radius of the counter-ion, an effective ionic radius for the non-spherical **tetrapentylammonium** cation can be estimated. It is important to note that this value can be influenced by the coordination number and the specific crystal packing arrangement.

Methods for Determining van der Waals Volume

The van der Waals volume represents the volume occupied by the molecule, defined by the van der Waals radii of its outermost atoms.

Methodology based on Gas Constants:

- **Equation of State Measurements:** The pressure, volume, and temperature (P, V, T) behavior of a gaseous **tetrapentylammonium** salt is measured.
- **Van der Waals 'b' Constant:** The experimental data is fitted to the van der Waals equation of state: $(P + a(n/V)^2)(V - nb) = nRT$. The parameter 'b' represents the volume occupied by one mole of the ions and is related to the van der Waals volume of the individual ions.
- **Calculation:** The van der Waals volume (V_{vdw}) can be calculated from the 'b' constant.

Methodology based on Molar Refractivity:

- **Refractive Index Measurement:** The refractive index of a solution of a **tetrapentylammonium** salt is measured at a specific wavelength.

- **Molar Refractivity Calculation:** The molar refractivity (R_m) is calculated using the Lorentz-Lorenz equation.
- **Van der Waals Volume Correlation:** The molar refractivity is related to the van der Waals volume of the cation.

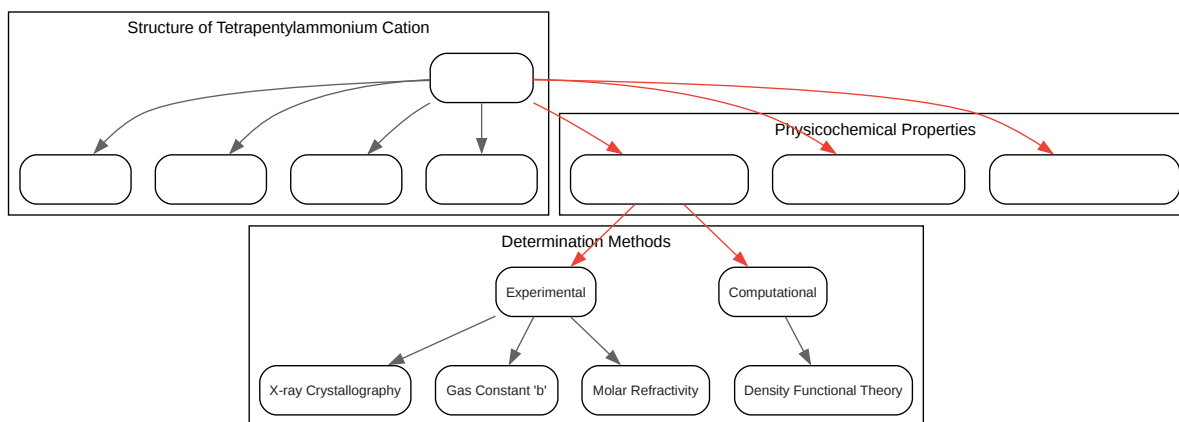
Computational Approaches

Computational chemistry provides powerful tools to calculate the structure and properties of ions like **tetrapentylammonium**.

Methodology:

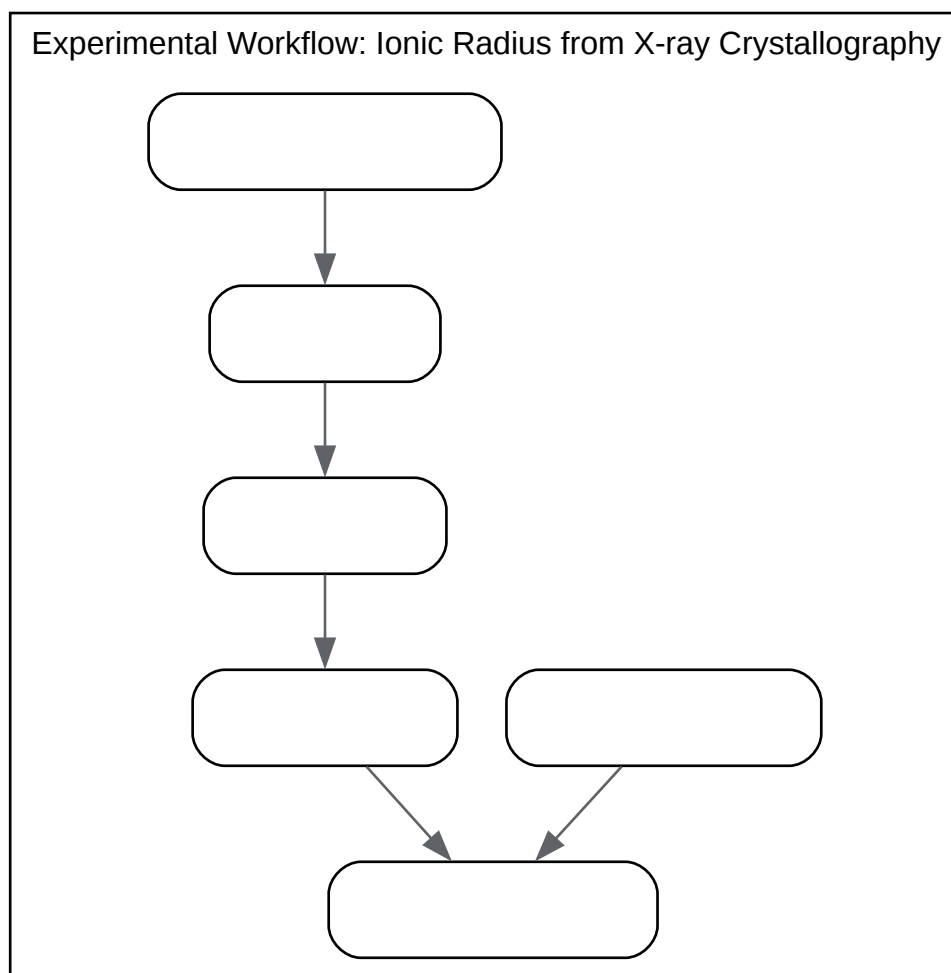
- **Molecular Modeling:** A 3D model of the **tetrapentylammonium** cation is built using molecular modeling software.
- **Geometry Optimization:** The geometry of the cation is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy conformation.
- **Volume Calculation:** The van der Waals volume is then calculated from the optimized geometry. Software packages often use numerical methods to compute the volume enclosed by the van der Waals surface of the molecule.

Diagrams



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Caption: Logical relationship between structure, properties, and determination methods.



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Caption: Workflow for estimating ionic radius from X-ray crystallography data.

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